molecular formula C24H24ClN5O3S B10930369 2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B10930369
M. Wt: 498.0 g/mol
InChI Key: DILIAZXZLTUMIU-UHFFFAOYSA-N
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Description

2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step reactions. The pyrazole ring can be synthesized through cycloaddition reactions involving hydrazines and alkynes . The quinazoline moiety is often prepared via cyclocondensation reactions involving anthranilic acid derivatives . The final compound is obtained by coupling these intermediates under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism of action of 2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The quinazoline moiety may interact with DNA or RNA, affecting gene expression. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE
  • **2-({3-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

Uniqueness

The presence of both a pyrazole ring and a quinazoline moiety in 2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHOXYPHENYL)ACETAMIDE makes it unique compared to other similar compounds. This combination of structural features allows for diverse interactions with biological targets, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C24H24ClN5O3S

Molecular Weight

498.0 g/mol

IUPAC Name

2-[3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H24ClN5O3S/c1-16-18(25)14-29(28-16)12-7-13-30-23(32)17-8-3-4-9-19(17)27-24(30)34-15-22(31)26-20-10-5-6-11-21(20)33-2/h3-6,8-11,14H,7,12-13,15H2,1-2H3,(H,26,31)

InChI Key

DILIAZXZLTUMIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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